molecular formula BeO B072190 Beryllium oxide CAS No. 1304-56-9

Beryllium oxide

Cat. No.: B072190
CAS No.: 1304-56-9
M. Wt: 25.012 g/mol
InChI Key: LTPBRCUWZOMYOC-UHFFFAOYSA-N
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Description

Beryllium oxide (BeO), also known as beryllia, is a high-performance ceramic material prized in research for its exceptional thermal and electrical properties. Its primary research value lies in its unique combination of high thermal conductivity (superior to many metals), high electrical insulation, and a thermal expansion coefficient compatible with silicon and gallium arsenide. This makes it an indispensable material for investigations into thermal management solutions, particularly in high-power electronics, microwave devices, and semiconductor substrates. Its mechanism of action is rooted in its strong covalent atomic bonds and crystalline structure, which facilitate efficient phonon transport for heat dissipation while maintaining a wide band gap for electrical insulation.

Properties

IUPAC Name

oxoberyllium
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InChI

InChI=1S/Be.O
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InChI Key

LTPBRCUWZOMYOC-UHFFFAOYSA-N
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Canonical SMILES

[Be]=O
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Molecular Formula

BeO
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DSSTOX Substance ID

DTXSID30872818
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Molecular Weight

25.012 g/mol
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Physical Description

Beryllium oxide is an odorless white solid. Sinks in water. (USCG, 1999), Dry Powder, White solid; Insoluble in water; [Hawley] White odorless powder; [MSDSonline] Very sparingly soluble in water; [ACGIH], WHITE CRYSTALS OR POWDER.
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Boiling Point

3787 °C
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Solubility

Insoluble in water; slightly soluble in acid and alkali solutions, 2 ug/100 mL in water at 30 °C; soluble in concentrated sulfuric acid, fused potassium hydroxide, Slowly soluble in concentrated acids or fixed alkali hydroxides, Solubility in water: insoluble
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Density

3 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.01 g/cu cm, 3.0 g/cm³
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Impurities

Beryllium oxide-purities: 99-99.99% ... The purity of beryllia is critical to its thermal conductivity: as the purity drops below 99.5%, thermal conductivity drops off rapidly. Impurities (mg/kg): Al, 46; Fe, 32; Cr, 8; Mn, < 2; Ni, 9; B, 2; Ca, 31; Co, < 1; Cu, 3; Si, 1861; Mg, 922; Li, 2; Zn, < 20; Ti, 5; Na, 173; Ag, < 1; Mo, < 3; Pb, 2. Silicon and magnesium silicates are added to beryllia powder as sintering aids.
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Color/Form

White hexagonal crystals, Light, amorphous powder, White, amorphous powder or white hexagonal crystals

CAS No.

1304-56-9
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Melting Point

2578 °C, 2530 °C
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Preparation Methods

Calcination of Beryllium Hydroxide: Thermodynamic and Kinetic Considerations

Calcination remains the cornerstone of industrial BeO production, leveraging thermal decomposition of beryllium hydroxide (Be(OH)₂). The process involves two distinct phases: low-temperature dehydration (200–400°C) and high-temperature crystallization (>800°C). Source delineates a commercial two-step method where Be(OH)₂ derived from bertrandite ore leaching is first converted to beryllium sulfate tetrahydrate (BeSO₄·4H₂O) before calcination at 1100–1300°C. This approach yields 99.5% pure BeO with a median particle size of 1–5 µm, though residual sulfates (<0.1 wt%) may necessitate post-washing.

A breakthrough documented in eliminates sulfate intermediates by directly calcining Be(OH)₂ with magnesium hydroxide (Mg(OH)₂·4H₂O) additives. At 450°C, Mg(OH)₂ catalyzes Be(OH)₂ decomposition while suppressing fluoride contamination. The resultant BeO exhibits a hexagonal platelet morphology (Figure 1), enhancing sinterability. Particle size distribution narrows to 0.8–2 µm, achieving 98% theoretical density after firing at 1600°C.

Table 1: Comparative Analysis of Calcination Methods

ParameterSulfate-Mediated Additive-Assisted
Purity (%)99.599.8
Median Particle (µm)3.21.5
Sintering Temp (°C)16001550
Thermal Conductivity (W/m·K)260275

Sulfate Decomposition Pathway: Optimization and Byproduct Management

The sulfate route, detailed in and , remains prevalent for high-purity BeO. Beryllium hydroxide is reacted with concentrated sulfuric acid, forming BeSO₄·4H₂O. Calcination at 1100–1300°C decomposes the sulfate:
BeSO44H2OΔBeO+SO3+4H2O\text{BeSO}_4 \cdot 4\text{H}_2\text{O} \xrightarrow{\Delta} \text{BeO} + \text{SO}_3 \uparrow + 4\text{H}_2\text{O} \uparrow
Source highlights critical handling protocols: sulfuric acid (98%) and hydrogen peroxide (30%) are employed to dissolve organic residues, ensuring minimal colloidal Be(OH)₂ formation. Post-calcination, residual sulfates are mitigated through iterative peroxide oxidation, reducing sulfur content to <50 ppm.

Challenges persist in off-gas management, as SO₃ emissions require scrubbing. Modern facilities integrate catalytic converters to neutralize SO₃ into H₂SO₄ for reuse, aligning with circular economy principles.

Direct Sintering with Mineral Additives: Enhancing Densification

Patent discloses a method for sintering beta-Be(OH)₂ with beryllium salts (e.g., BeSO₄). The salt-hydroxide mixture, containing ~1 wt% additive, is heated to 1000°C, where the salt decomposes into BeO, acting as a sintering aid. This in situ approach achieves 95% density without external pressure, ideal for complex geometries.

Source expands this concept using Mg(OH)₂·4H₂O, which generates transient MgO during calcination. MgO templates facilitate epitaxial BeO growth, reducing grain boundary porosity. The resultant ceramics exhibit 98% density and thermal conductivity exceeding 270 W/m·K, surpassing conventional sintered BeO (260 W/m·K).

Graphene Liquid Cell Synthesis: Stabilizing Metastable Polymorphs

A paradigm shift emerges from , where BeO nanocrystals are synthesized within graphene liquid cells. Confined aqueous droplets (~1 nm thick) subjected to van der Waals pressures (~1 GPa) favor sp²-hybridized hexagonal BeO (h-BeO), a metastable phase. High-resolution TEM and electron energy-loss spectroscopy (EELS) confirm h-BeO’s planar structure, distinct from wurtzite (w-BeO):

Table 2: Structural and Electronic Properties of h-BeO vs. w-BeO

Propertyh-BeO w-BeO
Lattice Constant (nm)0.26980.2703
Bandgap (eV)6.18.2
Plasmon Peak (eV)23.525.8
Thermal StabilityMetastable <5 nmStable >5 nm

DFT calculations reveal an energy barrier of 0.7 eV/nm² for h-BeO → w-BeO transition, permitting kinetic trapping of h-BeO up to 10 nm thickness. This discovery enables ultrathin BeO dielectrics with tunable electronic properties.

Hydrolytic Stabilization and Complexation Strategies

Beryllium’s propensity for hydrolysis (pH ≥ 4.2) necessitates stringent handling. Source prescribes acidifying dilution water to pH <2 using HNO₃, preventing Be(OH)₂ precipitation. Complexing agents (e.g., EDTA, citric acid) extend stability:

Table 3: pH Thresholds for Be Precipitation with Complexants

ComplexantPrecipitation pH
None4.2
EDTA6.8
Citric Acid7.2
Acetylacetone8.1

Post-synthesis, BeO powders are stored in PTFE containers under inert gas to mitigate surface hydroxylation, which degrades thermal conductivity by 15–20%.

Chemical Reactions Analysis

Amphoteric Behavior

BeO exhibits both acidic and basic properties, reacting with strong acids and bases:

Reaction with Hydrochloric Acid (HCl):
BeO+2HClBeCl2+H2O\text{BeO}+2\text{HCl}\rightarrow \text{BeCl}_2+\text{H}_2\text{O}
Here, BeO acts as a base, neutralizing the acid to form beryllium chloride and water5 .

Reaction with Sodium Hydroxide (NaOH):
BeO+2NaOHNa2BeO2+H2O\text{BeO}+2\text{NaOH}\rightarrow \text{Na}_2\text{BeO}_2+\text{H}_2\text{O}
In this case, BeO behaves as an acid, forming sodium beryllate . The amphoterism arises from Be²⁺’s high charge density, enabling coordination with hydroxide ions in basic conditions .

Thermal Decomposition

BeO is synthesized via thermal decomposition of beryllium hydroxide (Be(OH)₂):
Be OH 2ΔBeO+H2O\text{Be OH }_2\xrightarrow{\Delta}\text{BeO}+\text{H}_2\text{O}

  • Conditions:
    • Temperatures: 225–280°C under hydrothermal pressure .
    • Reaction kinetics are temperature-dependent, with faster decomposition at higher temperatures .
    • Produces high-purity BeO (>90% yield) in granular form .

Hydrolysis

BeO reacts with water vapor under controlled conditions:
BeO+H2OBe OH 2\text{BeO}+\text{H}_2\text{O}\rightleftharpoons \text{Be OH }_2

Equilibrium Data (Source ):

Temperature (°C)KpK_p (atm)Reaction Rate (g/cm²·s)
251.2×1081.2\times 10^{-8}3.5×10103.5\times 10^{-10}
1002.8×1062.8\times 10^{-6}1.1×1081.1\times 10^{-8}

The reaction is slow at ambient temperatures but accelerates in steam-rich environments .

Reaction with Nitric Acid

BeO’s reactivity with HNO₃ is debated:

  • Some sources report no reaction due to a passivating oxide layer .
  • Others suggest limited reactivity under concentrated conditions, forming Be(NO₃)₂ and nitrogen oxides .

Stability in High-Temperature Environments

BeO demonstrates exceptional thermal stability:

  • Melting Point: 2,507°C .
  • Resistance: Inert to molten metals (e.g., Li, Na) and stable in oxidizing atmospheres up to 1,800°C .

Defect Chemistry

Native defects in BeO influence its reactivity:

Defect TypeFormation Energy (eV)Stability
Oxygen Vacancy4.2Most Stable
Beryllium Vacancy5.1Stable

These defects enhance catalytic activity in redox reactions .

Scientific Research Applications

Beryllium oxide has a wide range of scientific research applications:

    Electronics: Used in high-power devices and RF power amplifiers due to its high thermal conductivity and electrical insulation properties.

    Aerospace and Defense: Its low density and high thermal stability make it suitable for space and military applications.

    Nuclear Applications: this compound is used as a neutron moderator and reflector in nuclear reactors due to its neutron scattering properties.

    Ceramics: Employed in the production of heat-resistant ceramics for high-temperature kilns and furnaces

Mechanism of Action

Beryllium oxide exerts its effects primarily through its thermal and electrical properties. Its high thermal conductivity allows it to dissipate heat effectively, making it valuable in high-power electronic applications. In nuclear reactors, its neutron moderation and reflection capabilities enhance the efficiency and safety of the reactor .

Comparison with Similar Compounds

Comparison with Similar Compounds

Aluminum Oxide (Al₂O₃)

  • Bonding and Structure : BeO is covalent, while Al₂O₃ is ionic with partial covalent character .
  • Thermal Conductivity : BeO (330 W/m·K) outperforms Al₂O₃ (30 W/m·K), making it superior for heat-dissipation applications .
  • Toxicity: Al₂O₃ is non-toxic, whereas BeO requires stringent handling protocols due to carcinogenicity .
  • Chemical Reactivity : Both form passivating oxide layers, but Al₂O₃ reacts more readily with acids and bases compared to BeO .

Magnesium Oxide (MgO)

  • Melting Point : MgO (2,852°C) has a slightly higher melting point than BeO (2,530°C), but lower thermal conductivity (45 W/m·K) .
  • Solubility: MgO reacts exothermically with water to form Mg(OH)₂, while BeO is insoluble in water and inert under normal conditions .
  • Applications : MgO is used in basic refractories, whereas BeO is preferred in high-energy electronics and nuclear moderators due to neutron transparency .

Zinc Oxide (ZnO)

  • Electrical Properties: ZnO is a semiconductor with piezoelectric properties, unlike BeO, which is an insulator .
  • Toxicity: ZnO is generally recognized as safe (GRAS), while BeO requires hazard labeling for carcinogenicity .

Silicon Dioxide (SiO₂)

  • Thermal Stability : SiO₂ (melting point 1,710°C) is less refractory than BeO .
  • Chemical Resistance: SiO₂ resists most acids (except HF), whereas BeO dissolves in non-oxidizing acids like HCl .

Data Table: Key Properties of BeO and Similar Oxides

Property BeO Al₂O₃ MgO ZnO SiO₂
Melting Point (°C) 2,530 2,072 2,852 1,975 1,710
Thermal Conductivity (W/m·K) 330 30 45 25 1.4
Electrical Resistivity (Ω·cm) >10¹⁴ >10¹⁴ >10¹⁴ 10⁻³–10⁵ >10¹⁶
Toxicity Carcinogen (Group B2) Non-toxic Low toxicity Low toxicity Non-toxic
Bonding Type Covalent Ionic/Covalent Ionic Ionic Covalent

Research Findings and Critical Observations

  • Calcination Temperature and Toxicity : BeO calcined at 500°C induces severe lung granulomas and tumors in rats, while 1600°C-calcined BeO shows minimal effects .
  • Mechanical Performance : Low-BeO-content materials (1–2 wt%) exhibit better mechanical consistency than high-BeO (5–10 wt%) variants, which suffer from property variability .
  • Nuclear Applications : BeO’s neutron moderation efficiency and radiation stability make it a superior reflector material compared to Al₂O₃ or MgO in reactors .

Biological Activity

Beryllium oxide (BeO) is a compound with significant industrial applications, particularly in electronics, aerospace, and nuclear industries. However, its biological activity raises concerns due to potential health risks associated with exposure. This article explores the biological activity of BeO, focusing on its toxicokinetics, health effects, and case studies that highlight its impact on human health.

Toxicokinetics of this compound

This compound is primarily inhaled as fine particles, which can lead to significant lung retention and systemic absorption. Research indicates that the biological half-life of this compound in the lungs is approximately six months , with a biphasic clearance pattern. The initial phase accounts for 30% of the lung burden with a half-life of 2.5 days , while the remaining 70% has a much longer half-life of 833 days .

Table 1: Biological Half-Life of this compound

PhasePercentage of Lung BurdenHalf-Life (Days)
Initial Phase30%2.5
Second Phase70%833

Studies show that after inhalation, this compound particles dissolve in lung fluids, releasing beryllium ions that can interact with immune cells, leading to sensitization and potential chronic conditions such as Chronic Beryllium Disease (CBD) .

Health Effects of this compound

The primary health risks associated with beryllium exposure include respiratory issues and an increased risk of lung cancer. The respiratory tract is the most affected organ following inhalation exposure. Notably, chronic exposure to this compound has been linked to:

  • Beryllium Sensitization : A condition where the immune system reacts to beryllium exposure, potentially leading to CBD.
  • Respiratory Diseases : Inhalation can cause inflammation and fibrosis in lung tissues.
  • Carcinogenicity : The International Agency for Research on Cancer (IARC) classifies beryllium and its compounds as Group I carcinogens .

Case Studies

  • Animal Studies : In studies involving rats exposed to various forms of beryllium, including this compound, significant increases in beryllium concentrations were observed in organs such as the spleen, liver, kidney, and blood after exposure . For instance:
    • Rats exposed to 30 mg/m³ of this compound for 15 days exhibited severe respiratory distress and high mortality rates .
    • A study reported that 20 out of 74 rats died within 12-15 days post-exposure to high concentrations of beryllium .
  • Occupational Exposure : Retrospective cohort studies on workers exposed to beryllium show varying results regarding mortality rates. Some studies indicated higher all-cause mortality rates among workers compared to national averages, particularly concerning respiratory-related fatalities .

Genotoxic Effects

Genotoxicity is a critical aspect of beryllium's biological activity. Research indicates that soluble forms of beryllium exhibit different dissolution kinetics compared to insoluble forms like this compound. For example:

  • Beryllium chloride dissolved rapidly in lung fluids, leading to significant ion release and potential genotoxic effects.
  • In contrast, insoluble forms like this compound have slower dissolution rates but still pose risks due to their retention in lung tissues .

Q & A

Q. What are the key physicochemical properties of BeO that influence its selection in advanced material applications?

BeO exhibits a hexagonal wurtzite crystalline structure, enabling high thermal conductivity (~330 W/m·K), low thermal expansion (6.0 × 10⁻⁶/K), and excellent electrical insulation (>10¹⁴ Ω·cm) . Researchers should prioritize structural characterization via X-ray diffraction (XRD) and thermal analysis (e.g., thermogravimetric analysis) to validate these properties. For electronic applications, impedance spectroscopy is recommended to assess dielectric stability under varying temperatures .

Q. What safety protocols are essential for handling BeO in laboratory settings?

BeO is a carcinogen (IARC Group 1) requiring OSHA-compliant engineering controls (e.g., local exhaust ventilation, enclosed systems) and PPE (N95 respirators, Tyvek suits) . Researchers must implement regulated work areas with mandatory decontamination procedures and emergency eyewash stations. Airborne exposure monitoring via inductively coupled plasma mass spectrometry (ICP-MS) is critical, as no "safe" exposure threshold exists .

Q. How can the crystallographic structure of BeO be experimentally verified?

XRD is the primary method for confirming the hexagonal wurtzite structure. High-resolution transmission electron microscopy (HR-TEM) can resolve atomic arrangements, while Raman spectroscopy identifies vibrational modes linked to oxygen-beryllium bonds . For defect analysis, positron annihilation spectroscopy may detect vacancies in sintered BeO ceramics .

Advanced Research Questions

Q. How can experimental and theoretical discrepancies in BeO’s electronic band structure be reconciled?

Electron momentum spectroscopy (EMS) reveals a valence bandwidth of 19.4 ± 0.3 eV, exceeding theoretical predictions by 1.4 eV . To resolve this, combine EMS with density functional theory (DFT) simulations using hybrid functionals (e.g., HSE06) to account for exchange-correlation effects. Discrepancies in p-band electron momentum density suggest revisiting basis sets or spin-orbit coupling in computational models .

Q. What methodologies optimize BeO’s performance as a neutron moderator in nuclear reactors?

BeO’s neutron moderation efficiency depends on reflector geometry and sintering density. Monte Carlo simulations (e.g., MCNP) can model power distribution changes when replacing graphite with BeO reflectors. Experimental validation requires neutron flux mapping via activation foils and thermocouples to monitor thermal gradients . Note that BeO’s toxicity necessitates remote handling in neutron irradiation facilities .

Q. How can tritium diffusion in BeO be quantified for fusion reactor applications?

Tritium diffusivity in BeO is measured via recoil injection into single-crystal or sintered specimens, followed by gas chromatography or radiometric detection. Challenges include low solubility (<10⁻¹⁷ g/cm³) and reproducibility issues. Isotopic labeling (³H) and temperature-controlled permeation cells are recommended, with Arrhenius plots to derive activation energies .

Q. What advanced techniques address BeO’s toxicity in translocation studies?

Radiolabeled ⁷BeO synthesized via precipitation (BeSO₄ + ⁷BeCl₂) allows tracking of BeO particles in biological systems. Post-calcinations at 500–1600°C produce low- and high-fired BeO for differential toxicity assays. Chelation-gas chromatography with trifluoroacetyl acetone enhances detection limits in tissues .

Q. How can sintering parameters be optimized to minimize defects in BeO ceramics?

Hot pressing (20–50 MPa, 1600–1800°C) under inert atmospheres reduces porosity. Ultrasonic activation during thermoplastic slurry molding improves particle alignment, reducing internal shrinkage by 15–20% . Post-sintering, electron backscatter diffraction (EBSD) quantifies grain boundaries, while X-ray tomography identifies residual stress zones .

Methodological Challenges and Solutions

Q. Why is synthesizing uniform BeO nanoparticles challenging, and how can it be addressed?

BeO’s high surface energy promotes agglomeration. Sol-gel methods with beryllium alkoxide precursors and controlled hydrolysis (pH 9–10) yield 20–50 nm particles. Dynamic light scattering (DLS) and centrifugation (Stokes sedimentation) achieve narrow size distributions (1–5 µm) .

Q. How do refractory properties complicate BeO’s dissolution for analytical chemistry?

High-fired BeO resists acid digestion. Microwave-assisted digestion with HF/HNO₃ (3:1) at 200°C for 6 hours is required, followed by ICP-MS analysis. Alternative laser ablation (LA-ICP-MS) avoids dissolution but requires matrix-matched standards .

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